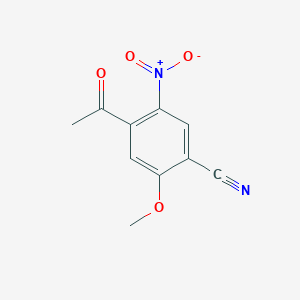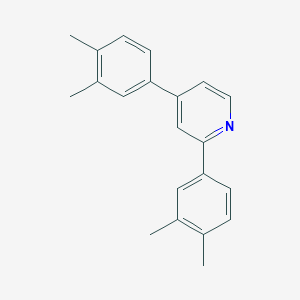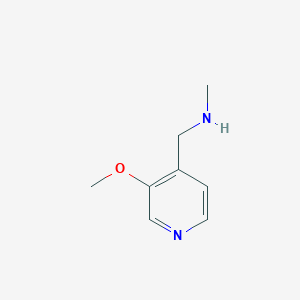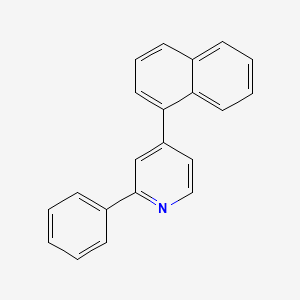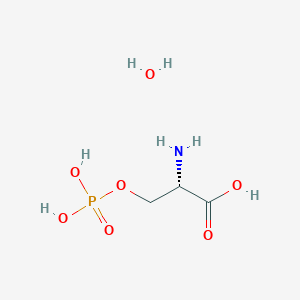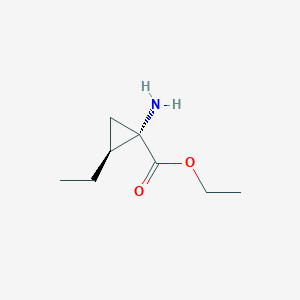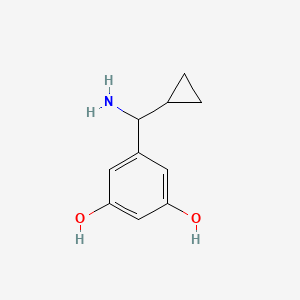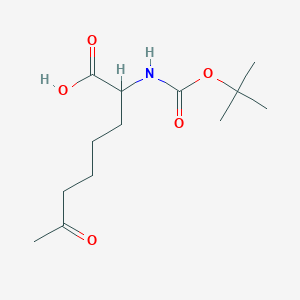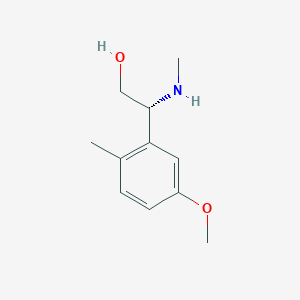
(R)-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a methylamino group attached to an ethanol backbone. Its chirality and functional groups make it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 5-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with methylamine under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol: The enantiomer of the compound, with similar but distinct properties.
2-(5-Methoxy-2-methylphenyl)ethanol: Lacks the methylamino group, resulting in different reactivity and applications.
2-(5-Methoxyphenyl)-2-(methylamino)ethanol: Lacks the methyl group, affecting its chemical behavior and uses.
Uniqueness
®-2-(5-Methoxy-2-methylphenyl)-2-(methylamino)ethanol is unique due to its specific combination of functional groups and chirality, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2R)-2-(5-methoxy-2-methylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-8-4-5-9(14-3)6-10(8)11(7-13)12-2/h4-6,11-13H,7H2,1-3H3/t11-/m0/s1 |
InChI Key |
RHVFLXGAWRCPBU-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC)[C@H](CO)NC |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(CO)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


